N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide
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Overview
Description
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a tetrahydro structure, a tert-butyl group, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the tert-butyl group and the chlorobenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide include:
- N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methylbenzamide
- 2-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the chlorobenzamide moiety, in particular, may impart distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H21ClN2OS |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C18H21ClN2OS/c1-18(2,3)12-6-9-14-15(10-12)23-17(20-14)21-16(22)11-4-7-13(19)8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,20,21,22) |
InChI Key |
CNDJVRJNAQNSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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